4-(4-Methylphenyl)-2-phenylphthalazin-1-one

Description

Historical Context of Phthalazinone Derivatives

The development of phthalazinone derivatives as pharmacologically active compounds traces its origins to the early recognition of the phthalazine nucleus as a versatile heterocyclic framework. Phthalazine, also called benzo-orthodiazine or benzopyridazine, was first characterized as a heterocyclic organic compound with the molecular formula C₈H₆N₂, establishing the foundation for subsequent derivative development. The historical synthesis of phthalazine through condensation of omega-tetrabromoorthoxylene with hydrazine, or by reduction of chlorphthalazine with phosphorus and hydroiodic acid, provided early insights into the reactivity patterns that would later inform the development of more complex phthalazinone structures.

The evolution of phthalazinone chemistry gained significant momentum during the latter half of the twentieth century, when researchers began recognizing the diverse biological activities associated with various functional derivatives of 4-substituted alkyl-1-(2H)phthalazinones. These compounds demonstrated pronounced antihypertensive properties, leading to their application in clinical medicine as cardiotonic agents, anticonvulsants, antidiabetic compounds, and antithrombotic medications. The historical significance of phthalazinone derivatives was further established through the development of compounds such as MV-5445, a blood platelet aggregation inhibitor featuring a 1-(3-chloroanilino)-4-phenylphthalazine structure that functions as a selective phosphodiesterase V inhibitor.

During the last two decades, there has been growing interest in the synthesis of several phthalazines as promising drug candidates for cancer treatment. This period marked a significant shift in the historical trajectory of phthalazinone research, as investigators began exploring the anticancer potential of these heterocyclic compounds. The recognition that phthalazin-1(2H)-one core serves as a privileged building block for drug development has driven extensive research into novel synthetic methodologies and biological evaluations. Historical synthetic approaches have evolved from classical methodologies based on [4 + 2] two-component cyclocondensations to novel multicomponent approaches, mostly based on [3 + 2+1] three-component strategies that offer enhanced synthetic efficiency and environmental compatibility.

Structural Significance of Aryl-Substituted Phthalazinones

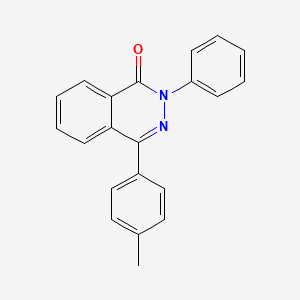

The structural architecture of aryl-substituted phthalazinones, exemplified by this compound, represents a sophisticated fusion of heterocyclic and aromatic systems that confers unique chemical and biological properties. The phthalazinone core consists of a fused benzene-pyridazine system with a ketone functionality, creating a rigid planar structure that serves as an excellent scaffold for pharmacophore development. The incorporation of aryl substituents at specific positions significantly modifies the electronic distribution and steric environment of the molecule, influencing both its chemical reactivity and biological activity profiles.

The 4-methylphenyl substituent at the 4-position of the phthalazinone ring introduces electron-donating characteristics through the methyl group, which enhances the electron density of the aromatic system and potentially influences the compound's interaction with biological targets. This substitution pattern creates a more lipophilic environment that can enhance membrane permeability and cellular uptake, factors that are crucial for biological activity. The phenyl group at the 2-position provides additional aromatic character and contributes to the overall planarity of the molecule, facilitating potential pi-pi stacking interactions with aromatic amino acid residues in protein binding sites.

The structural significance of aryl substitution in phthalazinones extends beyond simple electronic effects to encompass conformational considerations and intermolecular interactions. The presence of multiple aromatic rings creates opportunities for diverse binding modes with biological macromolecules, while the specific substitution pattern influences the molecule's ability to adopt optimal conformations for target recognition. Crystallographic studies of related phthalazinone derivatives have revealed bond lengths and angles that are consistent with typical heterocyclic systems, indicating stable molecular geometry that supports reliable structure-activity relationships.

| Structural Feature | Chemical Property | Biological Significance |

|---|---|---|

| Phthalazinone Core | Planar heterocyclic system | Provides rigid scaffold for target binding |

| 4-Methylphenyl Group | Electron-donating aromatic substituent | Enhances lipophilicity and membrane permeability |

| 2-Phenyl Group | Aromatic substituent | Facilitates pi-pi stacking interactions |

| Ketone Functionality | Hydrogen bond acceptor | Enables polar interactions with targets |

| Overall Planarity | Extended conjugation system | Supports aromatic stacking interactions |

Research Motivations for Studying Biphenyl-Substituted Heterocycles

The research interest in biphenyl-substituted heterocycles, including compounds like this compound, stems from the recognition of biphenyl motifs as privileged substructures in drug discovery research. Biphenyl derivatives have demonstrated extensive utility in producing a wide range of pharmaceuticals, agricultural products, fluorescent layers in organic light-emitting diodes, and building blocks for basic liquid crystals, establishing them as significant intermediates in organic chemistry. The structural versatility of biphenyl-containing compounds, combined with their demonstrated pharmacological activities across diverse therapeutic areas, has motivated comprehensive investigations into their synthetic accessibility and biological properties.

Recent advances in medicinal chemistry have highlighted the potential of biphenyl-substituted heterocycles to address current challenges in drug development, particularly regarding aqueous solubility and oral bioavailability. Studies of azaborine isosteres of biologically active biphenyl carboxamides have demonstrated that structural modifications can lead to improved in vitro aqueous solubility and better in vivo oral availability compared to their carbonaceous counterparts. These findings have significant implications for the development of this compound and related compounds, as they suggest that careful structural optimization can overcome common pharmaceutical limitations.

The research motivations for studying biphenyl-substituted heterocycles also encompass their potential as novel pharmacophores with distinct pharmacological profiles. The incorporation of biphenyl motifs into heterocyclic frameworks can result in compounds with enhanced biological activity due to additional hydrogen bonding interactions and improved target selectivity. For phthalazinone derivatives specifically, research has been driven by their demonstrated activities as poly adenosine diphosphate ribose polymerase inhibitors, epidermal growth factor receptor inhibitors, vascular endothelial growth factor receptor-2 inhibitors, Aurora kinase inhibitors, and proteasome inhibitors.

| Research Area | Motivation | Expected Outcomes |

|---|---|---|

| Synthetic Methodology | Develop efficient routes to complex structures | Improved accessibility for biological studies |

| Structure-Activity Relationships | Understand molecular basis of activity | Rational design of optimized compounds |

| Pharmacological Profiling | Evaluate diverse biological activities | Identification of therapeutic applications |

| Drug Development | Address pharmaceutical limitations | Enhanced therapeutic candidates |

| Mechanistic Studies | Elucidate modes of action | Targeted therapeutic interventions |

Contemporary research initiatives have increasingly focused on the development of novel phthalazinone analogues that target various receptors and enzymes, including poly adenosine diphosphate ribose polymerase, epidermal growth factor receptor, vascular endothelial growth factor receptor-2, Aurora kinase, proteasome, Hedgehog pathway components, deoxyribonucleic acid topoisomerase, and P-glycoprotein. This broad spectrum of potential targets has motivated extensive structure-activity relationship studies aimed at optimizing the pharmacological properties of biphenyl-substituted phthalazinones. The research community's interest in these compounds is further enhanced by their potential applications in cancer therapy, where they have shown promising results in preclinical studies.

Properties

IUPAC Name |

4-(4-methylphenyl)-2-phenylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21(24)23(22-20)17-7-3-2-4-8-17/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVLLOUYLFHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392761 | |

| Record name | ST072007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57709-75-8 | |

| Record name | ST072007 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(4-Methylphenyl)phthalazin-1-ol Intermediate

- Starting Material: 2-(4-Methylbenzoyl)benzoic acid (0.1 mol)

- Step 1: Esterification in ethanol (25 mL) with catalytic sulfuric acid to yield ethyl 2-(4-methylbenzoyl)benzoate.

- Step 2: Reflux of the ester with hydrazine hydrate (5 mL, 98%) in absolute ethanol (50 mL) for 2 hours.

- Outcome: Formation of 4-(4-methylphenyl)phthalazin-1-ol as a solid upon cooling, which is filtered and dried.

This intermediate is crucial as it forms the phthalazinone core with the 4-(4-methylphenyl) substitution.

Alkylation to Introduce the 2-Phenyl Substituent

- Reagents: 4-(4-methylphenyl)phthalazin-1-ol (0.015 mol), anhydrous potassium carbonate (3.04 g, 0.022 mol), and propargyl bromide (1.78 g, 0.015 mol).

- Solvent: Dimethylformamide (DMF, 25 mL).

- Conditions: Stirring at 65 °C for 2 hours.

- Workup: Reaction mixture poured into ice-cold water; solid product purified by column chromatography using n-hexane and ethyl acetate as eluents.

This alkylation proceeds via nucleophilic substitution (SN2 mechanism) at the nitrogen of the phthalazinone ring, introducing the propargyl group, which can be further functionalized to install the phenyl group at the 2-position.

Alternative Synthetic Routes and Functionalization

- Hydrazine hydrate-mediated ring closure of substituted benzoylbenzoic acids is a common method to form the phthalazinone ring system.

- Alkylation reactions using ethyl chloroacetate and potassium carbonate in dry acetone have been used to functionalize phthalazinone derivatives at the nitrogen atom selectively, favoring N-alkylation over O-alkylation.

- Hydrazide intermediates formed from esters allow further derivatization to introduce diverse substituents, including phenyl groups, via nucleophilic substitution or coupling reactions.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Esterification | 2-(4-Methylbenzoyl)benzoic acid, H2SO4 | Ethanol | Reflux | ~2 h | Not stated | Filtration, recrystallization |

| Cyclization with Hydrazine | Hydrazine hydrate (98%) | Absolute ethanol | Reflux | 2-3 h | ~80 | Filtration, recrystallization |

| Alkylation (Propargylation) | Propargyl bromide, K2CO3 | DMF | 65 °C | 2 h | Not stated | Column chromatography |

| N-Alkylation (Alternative) | Ethyl chloroacetate, K2CO3 | Dry acetone | Reflux | Several h | Not stated | Crystallization |

Research Findings and Notes

- The phthalazinone ring closure is efficiently achieved by refluxing substituted benzoylbenzoic acids with hydrazine hydrate in ethanol, yielding high-purity products with good yields (~80%).

- Alkylation reactions proceed selectively at the nitrogen atom of the phthalazinone ring, as confirmed by IR spectroscopy showing characteristic carbonyl stretching bands for the cyclic amide and ester groups.

- Purification by recrystallization and column chromatography ensures isolation of pure compounds suitable for further functionalization or biological testing.

- Structural characterization using IR, $$ ^1H $$-NMR, and $$ ^{13}C $$-NMR spectroscopy confirms the substitution pattern and integrity of the phthalazinone core.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Reaction Mechanisms

a. Cyclization via Hydrazine

The cyclization of ethyl 2-(4-methylbenzoyl)benzoate with hydrazine hydrate forms the phthalazinone ring through nucleophilic attack and elimination, resulting in the fused bicyclic structure .

b. Suzuki Coupling

For aryl substitution, a palladium-catalyzed Suzuki reaction replaces halides (e.g., chlorine at position 2) with phenyl groups using arylboronic acids .

c. Alkylation (SN2 Mechanism)

Reactions involving propargyl bromide or similar alkylating agents proceed via an SN2 mechanism, facilitated by K₂CO₃ to deprotonate the substrate and promote nucleophilic attack .

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₁₈N₂O |

| Molecular Weight | 362.42 g/mol |

| Melting Point | ~168–170°C |

| NMR (δ, ppm) | - Phthalazine ring : 8.39 (d, J = 7.76 Hz), 8.12 (s), 7.76 (t) |

text- **[Methyl group](pplx://action/followup)**: 2.05 (t, J = 7.8 Hz)[8] |

| IR (cm⁻¹) | 1661–1665 (vCO), 1684–1686 (amide) |

Pathway 1: Suzuki Coupling for Phenyl Substitution

-

Intermediate Preparation : Chlorination of 4-arylphthalazin-1(2H)-one generates a reactive chloride.

-

Coupling : Reaction with phenylboronic acid under PdCl₂(dppf) catalysis introduces the phenyl group at position 2 .

Pathway 2: Alkylation via SN2

-

Phthalazin-1-ol Formation : Cyclization of esterified benzoic acid with hydrazine hydrate.

-

Alkylation : Reaction with propargyl bromide (or analogous reagents) in DMF/K₂CO₃ yields functionalized derivatives .

Structural Insights

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one typically involves the condensation of 4-methylphenylhydrazine with appropriate phthalic anhydride derivatives. Various methods have been reported, including traditional reflux techniques and microwave-assisted synthesis, which enhance yield and reduce reaction times .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Traditional Reflux | 60-70 | |

| Microwave-Assisted Synthesis | 75-85 | |

| Solvent-Free Conditions | 65 |

Antimicrobial Properties

Studies have demonstrated that derivatives of phthalazinones, including this compound, exhibit significant antimicrobial activity. In vitro tests against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) showed promising results .

Table 2: Antimicrobial Activity Against Different Strains

| Microorganism | Activity (Zone of Inhibition, mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A series of derivatives were synthesized and tested against human cancer cell lines, revealing significant antiproliferative effects. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring could enhance efficacy against specific cancer types .

Case Study: Anticancer Activity Evaluation

A study involved testing a series of phthalazinone derivatives on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM depending on the derivative structure .

Central Nervous System Effects

Research has shown that certain derivatives of phthalazinones can act as selective antagonists for alpha-adrenergic receptors, suggesting potential use in treating conditions like hypertension and anxiety disorders .

Table 3: Pharmacological Profiles of Selected Derivatives

| Compound | Receptor Affinity (Ki) | Effect | Reference |

|---|---|---|---|

| Derivative A | 50 nM | Antagonist | |

| Derivative B | 120 nM | Partial Agonist |

Other Therapeutic Uses

Beyond antimicrobial and anticancer applications, phthalazinone derivatives have been investigated for their anti-inflammatory and analgesic properties, indicating a broader therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues

Key Differences :

- The title compound relies on hydrazine-mediated cyclization, while sulfonamide derivatives (e.g., 5a) require sulfonylation steps .

- Celecoxib synthesis emphasizes green chemistry approaches using ionic liquids, contrasting with the title compound’s DMF-based alkylation .

Physical and Chemical Properties

Analysis :

- The title compound’s melting point is lower than disulfonamide 5a, likely due to weaker intermolecular forces compared to sulfonamide-derived H-bonding .

Key Insights :

- Phthalazinones generally exhibit diverse bioactivity, but substituents dictate specificity. The title compound’s aromatic groups may favor hydrophobic target interactions, whereas sulfonamides (e.g., 5a) leverage polar interactions .

Biological Activity

4-(4-Methylphenyl)-2-phenylphthalazin-1-one is a compound belonging to the phthalazinone class, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and pharmacological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄N₂O. The compound features a phthalazinone core with methyl and phenyl substituents that contribute to its unique chemical properties and potential therapeutic effects. The structural characteristics are critical for its biological activity, as they influence interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to bind effectively to alpha adrenergic receptors (α1-AR and α2-AR) and serotonin receptors (5HT(1A)), indicating potential applications in treating conditions related to these targets .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a series of N-substituted derivatives were evaluated against various cancer cell lines, including HepG2, HCT-116, and MCF-7. Compound 7a from this series displayed the most potent inhibitory effect on VEGFR-2 with an IC50 of 0.14 µM, comparable to sorafenib .

Table 1: Anticancer Activity of Phthalazinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | HepG2 | 13.67 |

| 7a | HCT-116 | 5.48 |

| 7a | MCF-7 | 7.34 |

| Sorafenib | HepG2 | 9.18 |

| Sorafenib | HCT-116 | 5.47 |

| Sorafenib | MCF-7 | 7.26 |

Antimicrobial Activity

The antimicrobial properties of phthalazinones have also been explored extensively. The compound has shown effectiveness against various bacterial strains, including E. coli and S. aureus, where it was tested using agar diffusion methods to measure inhibition zones .

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable starting materials under controlled conditions, including temperature and solvent choice (e.g., ethanol or dimethylformamide). Purification methods such as recrystallization or chromatography are commonly employed to ensure product integrity.

Case Studies

Several case studies have documented the efficacy of phthalazinone derivatives in preclinical models:

- Study on VEGFR-2 Inhibition : A study designed new N-substituted derivatives that were evaluated for their anticancer potential against established cell lines. The results indicated that modifications in the molecular structure significantly enhanced VEGFR-2 inhibitory activity compared to existing treatments .

- Pharmacological Profile Assessment : Another study focused on the structure-activity relationship (SAR) among a series of arylpiperazine derivatives linked to phthalazinones, revealing insights into how specific substitutions can enhance receptor affinity and selectivity .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)-2-phenylphthalazin-1-one, and how can reaction conditions be standardized?

Methodological Answer: A common approach involves using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as chlorinating agents. For example, heating the precursor compound (e.g., phthalazinone derivatives) with PCl₅ in POCl₃ under reflux for 2 hours, followed by quenching in ice-water, yields chlorinated intermediates . Recrystallization in ethanol improves purity. Key variables to optimize include molar ratios of reagents, reaction temperature, and quenching protocols. Standardization requires iterative testing with analytical techniques like HPLC or NMR to confirm product integrity. Safety protocols (e.g., PPE, fume hoods) are critical due to hazardous reagents .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., methylphenyl and phenyl groups) .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Aromatic protons typically appear at δ 7.2–8.5 ppm.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FTIR : Confirms functional groups (e.g., phthalazinone carbonyl stretch at ~1680 cm⁻¹). Cross-validate results to minimize ambiguity.

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic stability. Tools like the ICReDD platform integrate computational and experimental data to optimize reaction conditions. For example, reaction path searches can identify favorable substitution sites for functionalization (e.g., introducing electron-withdrawing groups at the phenyl ring). Validate predictions with small-scale experiments and iterative feedback .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To resolve:

- Meta-analysis : Compare datasets across studies, focusing on common endpoints (e.g., IC₅₀ values).

- Dose-response curves : Replicate experiments with standardized protocols (e.g., OECD guidelines).

- Structure-activity relationship (SAR) : Systematically modify substituents to isolate biological contributions. For example, replacing the methyl group with methoxy may alter antimicrobial efficacy .

Q. What experimental design strategies are effective for studying reaction kinetics or catalytic applications?

Methodological Answer:

- Factorial design : Test multiple variables (e.g., temperature, catalyst loading) simultaneously. A 2³ factorial design reduces experimental runs while identifying interactions between parameters .

- In situ monitoring : Use techniques like UV-Vis spectroscopy or online MS to track intermediate formation.

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., deuterated vs. non-deuterated substrates).

Q. How can oxidation or reduction pathways of this compound be mechanistically elucidated?

Methodological Answer:

- Oxidation studies : Treat with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxides or sulfones; monitor via TLC or GC-MS .

- Reduction pathways : Use NaBH₄ or LiAlH₄ to reduce carbonyl groups to alcohols. Isotopic labeling (e.g., D₂O quenching) can trace proton transfer steps.

- Computational modeling : Map potential energy surfaces for intermediates using Gaussian or ORCA software .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing synthetic yields?

Methodological Answer:

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, solvent polarity) to predict yield maxima.

- Taguchi methods : Prioritize critical factors (e.g., reagent purity) using orthogonal arrays.

- Machine learning : Train algorithms on historical data to predict optimal conditions for novel reactions .

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

Methodological Answer:

- HPLC-DAD/UV : Detect impurities at trace levels (<0.1%).

- DSC (Differential Scanning Calorimetry) : Identify polymorphic forms or solvates.

- Elemental analysis : Confirm stoichiometric composition (e.g., C, H, N percentages) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.